molecular formula C20H16N4O2S B2962204 (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide CAS No. 1285535-83-2

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Cat. No. B2962204
CAS RN: 1285535-83-2
M. Wt: 376.43
InChI Key: AHMCSRSVHJQOTP-SRZZPIQSSA-N
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Description

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C20H16N4O2S and its molecular weight is 376.43. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Structural Studies

  • Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies have been conducted on pyrazole derivatives, highlighting their potential as inhibitors of certain enzymes due to their industrial and biological importance. These studies involve detailed quantum chemical analysis to optimize molecular geometry and electronic structure, providing insights into their stability and reactivity properties (Pillai et al., 2017).

Synthesis and Characterization of Pyrazole Derivatives

  • Novel eco-friendly synthesis methods for pyrazolo[1,2-b]phthalazinediones have been developed, demonstrating antiproliferative efficacy on human hepatic cancer cell lines. This research emphasizes the pharmaceutical and biochemical significance of new series of synthesized compounds through green experimental synthesis (Rashdan et al., 2018).

Potential Biological and Catalytic Activities

  • The study of Ni(II) complexes with Schiff base ligands, including pyrazole derivatives, reveals their interaction with DNA/protein and reasonable cytotoxicities, highlighting their use in exploring antitumor capacities against various cell lines (Yu et al., 2017).

Exploration of Anticancer and Catalytic Activities

  • Oxovanadium(V), dioxomolydenum(VI), and Cu(II) complexes of amide–imine conjugates derived from pyrazole and related structures have been synthesized and explored for their anticancer properties against human leukemia and mouse lymphoma cells, as well as their catalytic activities in various oxidation reactions (Ta et al., 2019).

properties

IUPAC Name

N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2S/c1-12-6-9-19(27-12)16-10-17(23-22-16)20(26)24-21-11-15-14-5-3-2-4-13(14)7-8-18(15)25/h2-11,25H,1H3,(H,22,23)(H,24,26)/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHMCSRSVHJQOTP-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide

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